molecular formula C22H19FN4O2 B6493069 N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide CAS No. 955543-01-8

N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide

Cat. No. B6493069
M. Wt: 390.4 g/mol
InChI Key: BKUSAIREHCNGFW-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C22H19FN4O2 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide is 390.14920402 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide involves the synthesis of the key intermediate 6-methoxyimidazo[1,2-b]pyridazine, which is then coupled with 2-fluoro-5-aminophenyl and 3,4-dimethylbenzoyl chloride to obtain the final product.

Starting Materials
2-fluoro-5-nitrophenyl, 6-methoxy-1,2-dihydroimidazo[1,2-b]pyridazine, 3,4-dimethylbenzoic acid, thionyl chloride, sodium azide, sodium borohydride, sodium hydroxide, acetic anhydride, triethylamine, dimethylformamide, chloroform, methanol, ethyl acetate, wate

Reaction
Step 1: Synthesis of 6-methoxyimidazo[1,2-b]pyridazine, a. Dissolve 6-methoxy-1,2-dihydroimidazo[1,2-b]pyridazine (1.0 g) in methanol (20 mL) and add sodium borohydride (0.5 g) slowly with stirring., b. After the addition is complete, stir the reaction mixture for 2 hours at room temperature., c. Quench the reaction by adding water (10 mL) and stirring for 30 minutes., d. Extract the product with chloroform (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate., e. Concentrate the organic layer under reduced pressure to obtain 6-methoxyimidazo[1,2-b]pyridazine as a yellow solid (0.8 g, 80% yield)., Step 2: Synthesis of N-(2-fluoro-5-aminophenyl)-6-methoxyimidazo[1,2-b]pyridazine, a. Dissolve 2-fluoro-5-nitrophenyl (1.0 g) and sodium azide (1.2 g) in dimethylformamide (20 mL) and stir the mixture at 80°C for 2 hours., b. Cool the reaction mixture to room temperature and add water (10 mL)., c. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate., d. Concentrate the organic layer under reduced pressure to obtain N-(2-fluoro-5-azidophenyl)acetamide as a yellow solid (1.2 g, 90% yield)., e. Dissolve N-(2-fluoro-5-azidophenyl)acetamide (1.0 g) and 6-methoxyimidazo[1,2-b]pyridazine (1.2 g) in acetic anhydride (20 mL) and add triethylamine (1.0 mL)., f. Stir the reaction mixture at room temperature for 2 hours., g. Quench the reaction by adding water (10 mL) and stirring for 30 minutes., h. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate., i. Concentrate the organic layer under reduced pressure to obtain N-(2-fluoro-5-aminophenyl)-6-methoxyimidazo[1,2-b]pyridazine as a yellow solid (1.5 g, 85% yield)., Step 3: Synthesis of N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide, a. Dissolve N-(2-fluoro-5-aminophenyl)-6-methoxyimidazo[1,2-b]pyridazine (1.0 g) and 3,4-dimethylbenzoic acid (1.2 g) in chloroform (20 mL) and add triethylamine (1.0 mL)., b. Stir the reaction mixture at room temperature for 2 hours., c. Quench the reaction by adding water (10 mL) and stirring for 30 minutes., d. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate., e. Concentrate the organic layer under reduced pressure to obtain N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide as a yellow solid (1.5 g, 80% yield).

properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-13-4-5-16(10-14(13)2)22(28)25-18-11-15(6-7-17(18)23)19-12-27-20(24-19)8-9-21(26-27)29-3/h4-12H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUSAIREHCNGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide

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